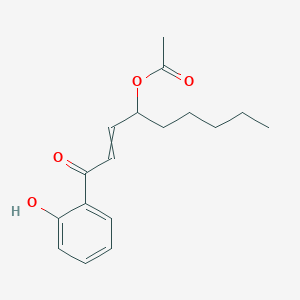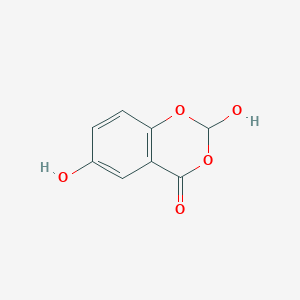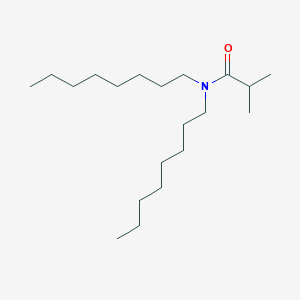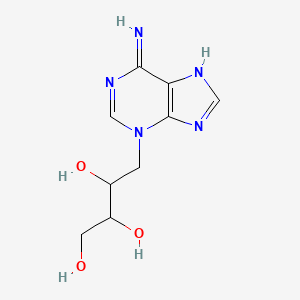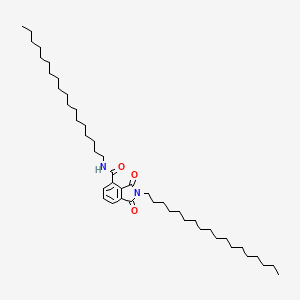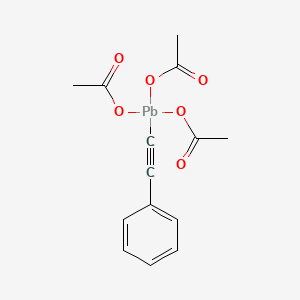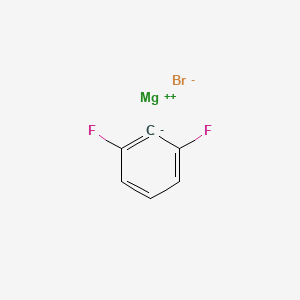
3,5-Dichloro-2,4,4,6-tetraphenyl-4H-pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dichloro-2,4,4,6-tetraphenyl-4H-pyran: is a chemical compound with the molecular formula C29H20Cl2O and a molecular weight of 455.383 g/mol . This compound belongs to the class of pyrans, which are heterocyclic compounds containing an oxygen atom in a six-membered ring. The presence of multiple phenyl groups and chlorine atoms in its structure makes it a compound of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2,4,4,6-tetraphenyl-4H-pyran can be achieved through various synthetic routes. One common method involves the reaction of pentachloropyridine with potassium fluoride in dimethylsulfoxide as a solvent at temperatures ranging from 60-125°C . This method is known for its high yield and improved reaction rate.
Another approach involves the use of catalytic hydrogenation and Bamberger rearrangement to obtain the corresponding hydroxyaniline, which is then further processed to yield the desired compound . This method is advantageous due to its fewer reaction steps, higher overall yield, and reduced environmental impact.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dichloro-2,4,4,6-tetraphenyl-4H-pyran undergoes various types of chemical reactions, including:
Electrophilic substitution: The compound can undergo electrophilic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Halogenation: Reagents like and are commonly used for halogenation reactions.
Oxidation: is a widely used oxidant for various oxidation reactions.
Major Products Formed
3,5-Dibromo derivative: Formed from the reaction with dibromine.
3,5-Dichloro derivative: Formed from the reaction with dichlorine.
Wissenschaftliche Forschungsanwendungen
3,5-Dichloro-2,4,4,6-tetraphenyl-4H-pyran has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The exact mechanism of action of 3,5-Dichloro-2,4,4,6-tetraphenyl-4H-pyran is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. Further research is needed to elucidate the precise mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dichloro-2,4,6-trifluoropyridine: Another chlorinated pyridine derivative with similar synthetic routes.
3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline: A key intermediate in the synthesis of hexaflumuron.
Uniqueness
3,5-Dichloro-2,4,4,6-tetraphenyl-4H-pyran is unique due to its specific structure, which includes multiple phenyl groups and chlorine atoms. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
142115-68-2 |
|---|---|
Molekularformel |
C29H20Cl2O |
Molekulargewicht |
455.4 g/mol |
IUPAC-Name |
3,5-dichloro-2,4,4,6-tetraphenylpyran |
InChI |
InChI=1S/C29H20Cl2O/c30-27-25(21-13-5-1-6-14-21)32-26(22-15-7-2-8-16-22)28(31)29(27,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChI-Schlüssel |
HBDZSZLDOIFCMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C(C(=C(O2)C3=CC=CC=C3)Cl)(C4=CC=CC=C4)C5=CC=CC=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[Bis(2-chlorophenoxy)phosphinyl]acetic acid ethyl ester](/img/structure/B12554142.png)
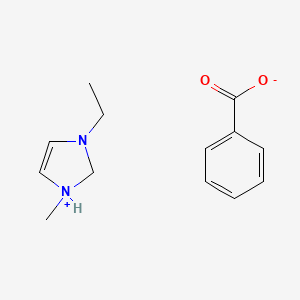

![2-[(Diphenylmethylidene)amino]hepta-4,6-dienenitrile](/img/structure/B12554157.png)

